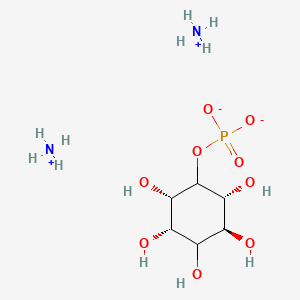

D-Myo-Inositol-4-phosphate ammonium salt

Description

BenchChem offers high-quality D-Myo-Inositol-4-phosphate ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Myo-Inositol-4-phosphate ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H19N2O9P |

|---|---|

Molecular Weight |

294.20 g/mol |

IUPAC Name |

diazanium;[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.2H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;;/h1-11H,(H2,12,13,14);2*1H3/t1?,2-,3-,4-,5+,6?;;/m0../s1 |

InChI Key |

HULWABRHGYHABN-FGPSAQHISA-N |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O.[NH4+].[NH4+] |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O.[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Ins(4)P1 in the Inositol Phosphate Pathway: A Technical Guide

Executive Summary

Inositol 4-monophosphate (Ins(4)P1) is a critical, yet often generalized, intermediate in the phosphoinositide signaling cascade. While frequently grouped under the umbrella term "IP1" in high-throughput G-protein coupled receptor (GPCR) screening, Ins(4)P1 represents the specific stereoisomer generated via the canonical degradation of the second messenger Ins(1,4,5)P3.

This guide provides a rigorous technical analysis of Ins(4)P1, defining its enzymatic production via Inositol Polyphosphate 1-Phosphatase (INPP1), its hydrolysis by Inositol Monophosphatase (IMPase), and its accumulation under Lithium (Li+) treatment. It is designed for researchers requiring precise distinction between inositol isomers for metabolic profiling and drug discovery.

The Metabolic Context: Ins(4)P1 in Gq Signaling

The generation of Ins(4)P1 is the penultimate step in the recycling of inositol, a process essential for maintaining the cell's capacity to resynthesize Phosphatidylinositol 4,5-bisphosphate (PIP2) during sustained GPCR activation.

The Canonical Degradation Cascade

Upon Gq-GPCR activation, Phospholipase C (PLC) hydrolyzes PIP2 into Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3). The termination of the IP3 calcium signal occurs through a strictly ordered dephosphorylation sequence:

-

IP3 Dephosphorylation: Type I Inositol 5-phosphatase removes the phosphate at the 5-position of Ins(1,4,5)P3, yielding Ins(1,4)P2 .

-

Formation of Ins(4)P1: The enzyme Inositol Polyphosphate 1-Phosphatase (INPP1) specifically hydrolyzes the phosphate at the 1-position of Ins(1,4)P2.[1]

-

Reaction: Ins(1,4)P2 + H2O

Ins(4)P1 + Pi

-

-

Recycling to Inositol: Inositol Monophosphatase (IMPase) hydrolyzes Ins(4)P1 to free myo-inositol.

-

Reaction: Ins(4)P1 + H2O

myo-Inositol + Pi

-

Critical Distinction: While de novo inositol synthesis produces Ins(3)P1 (often referred to as L-Ins(1)P1), the receptor-mediated recycling pathway almost exclusively generates Ins(4)P1.

Visualization of the Pathway

The following diagram illustrates the specific enzymatic route to Ins(4)P1.

Figure 1: The canonical Gq-signaling cascade highlighting the specific formation of Ins(4)P1 via INPP1 and its subsequent hydrolysis by IMPase.

Enzymology and Regulation

Inositol Polyphosphate 1-Phosphatase (INPP1)

INPP1 is the gatekeeper enzyme that produces Ins(4)P1.[2] It is structurally distinct from IMPase and requires Magnesium (Mg2+) for catalysis.

-

Specificity: High specificity for the 1-phosphate of Ins(1,4)P2 and Ins(1,3,4)P3.

-

Therapeutic Relevance: INPP1 variations have been investigated in relation to mood disorders, given its role in regulating the pool of lithium-sensitive inositol phosphates.

Inositol Monophosphatase (IMPase) and Lithium Sensitivity

IMPase is a homodimeric enzyme that hydrolyzes both Ins(1)P1 and Ins(4)P1.[3] It is the molecular target of Lithium therapy in bipolar disorder.

-

Mechanism of Inhibition: Lithium exerts uncompetitive inhibition on IMPase.[4] It binds to the enzyme-substrate complex (E-S) only after the first metal ion (Mg2+) is bound and the phosphate has been hydrolyzed but not yet released.

-

The "Trap": Li+ replaces the second Mg2+ ion required for the release of the phosphate group, effectively trapping the enzyme in a covalent intermediate state.

-

Result: In the presence of LiCl (typically 10–20 mM in vitro), the conversion of Ins(4)P1 to inositol is blocked. This leads to a massive intracellular accumulation of Ins(4)P1 upon GPCR stimulation, which is the basis for "IP-One" HTRF assays.

Analytical Methodologies: Detecting Ins(4)P1

Distinguishing Ins(4)P1 from other isomers (like Ins(1)P1 or Ins(3)P1) requires specific separation techniques. Standard immunoassays often cross-react, whereas chromatographic methods provide definitive structural resolution.

Data Presentation: Method Comparison

| Feature | SAX-HPLC (Radiometric) | HTRF / TR-FRET Assays | Mass Spectrometry (IC-MS/MS) |

| Primary Analyte | Specific Isomers (Ins(4)P vs Ins(1)P) | Total IP1 (Cross-reactive) | Specific Isomers |

| Throughput | Low (1 sample/hour) | High (384/1536-well plates) | Medium |

| Sensitivity | High (Femtomolar with 3H) | Medium (Nanomolar) | High |

| Isomer Resolution | Excellent (Elution time) | Poor (Antibody specificity) | Excellent |

| Use Case | Metabolic mapping, Pathway validation | Drug screening (Hit identification) | Quantitation without radiation |

The "Gold Standard": SAX-HPLC

Strong Anion Exchange HPLC (SAX-HPLC) remains the definitive method for characterizing Ins(4)P1. Because inositol phosphates are highly polar and negatively charged, they bind strongly to anion exchange resins and are eluted by increasing ionic strength (typically Ammonium Phosphate).

Detailed Protocol: SAX-HPLC Separation of Ins(4)P1

Objective: To isolate and quantify Ins(4)P1 accumulation in mammalian cells stimulated with a Gq-agonist.

Prerequisites:

-

Cell Line: CHO or HEK293 expressing target GPCR.

-

Radiolabel: myo-[2-3H]Inositol (Specific Activity: 10–20 Ci/mmol).

-

Column: Partisphere SAX (4.6 x 125 mm) or equivalent strong anion exchanger.

Step-by-Step Workflow

Phase 1: Labeling and Stimulation

-

Seeding: Plate cells in 6-well plates (approx.

cells/well).[5] -

Labeling: Incubate cells for 24–48 hours in inositol-free medium supplemented with 2–5 µCi/mL of myo-[2-3H]Inositol. Note: Long labeling ensures equilibrium labeling of the PIP2 pool.

-

Washing: Wash cells 2x with buffer containing 10 mM LiCl.

-

Purpose: LiCl blocks IMPase, causing Ins(4)P1 to accumulate.

-

-

Stimulation: Add agonist (e.g., Carbachol 100 µM) and incubate for 15–30 minutes at 37°C.

-

Termination: Aspirate medium rapidly and add 1 mL of ice-cold 5% (w/v) Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA) . Incubate on ice for 20 mins to extract water-soluble inositol phosphates.

Phase 2: Sample Preparation

-

Collection: Scrape cells and transfer lysate to centrifuge tubes.

-

Clarification: Centrifuge at 12,000 x g for 10 mins at 4°C. Transfer supernatant to a new tube.

-

Neutralization: Neutralize the acid extract (pH 7.0) using 1.5 M KOH / 60 mM HEPES.

-

Caution: Add KOH slowly to avoid overshooting pH, which can hydrolyze phosphate esters.

-

-

Desalting (Optional but Recommended): Remove Potassium Perchlorate precipitate by centrifugation.

Phase 3: SAX-HPLC Chromatography[6]

-

Mobile Phase A: Water (Milli-Q).

-

Mobile Phase B: 1.0 M Ammonium Phosphate (pH 3.8 with H3PO4).

-

Gradient Profile:

-

0-5 min: 0% B (Elutes free Inositol).

-

5-10 min: 0% to 2% B (Elutes Glycerophosphoinositol).

-

10-25 min: 2% to 10% B (Elutes Ins(4)P1 and Ins(1)P1).

-

25-40 min: 10% to 25% B (Elutes IP2).

-

40-60 min: 25% to 100% B (Elutes IP3 and IP4).

-

-

Detection: Collect 1 mL fractions and quantify radioactivity using Liquid Scintillation Counting.

Validation Check: Ins(4)P1 typically elutes slightly later than Ins(1)P1 on high-resolution SAX columns. Co-elution with tritiated standards is required for absolute confirmation.

Workflow Visualization

Figure 2: Operational workflow for the isolation of Ins(4)P1 using SAX-HPLC.[6]

References

-

Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews. [Link]

-

York, J. D., et al. (1993). Crystal structure of inositol polyphosphate 1-phosphatase at 2.3-A resolution. Proceedings of the National Academy of Sciences. [Link]

-

Atack, J. R., et al. (1995).[3] Structure and mechanism of inositol monophosphatase. FEBS Letters. [Link]

-

Trinquet, E., et al. (2006).[7] D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-trisphosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry. [Link]

-

Azevedo, C., & Saiardi, A. (2006).[8] Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC. JoVE (Journal of Visualized Experiments). [Link]

Sources

- 1. Properties of inositol polyphosphate 1-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. INPP1 - Wikipedia [en.wikipedia.org]

- 3. Structure and mechanism of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]

- 6. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]

- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unveiling the Subcellular Landscape of D-myo-Inositol-4-Phosphate: A Guide to Localization and Functional Implication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-myo-inositol-4-phosphate (Ins(4)P1) is a key, yet often overlooked, metabolite in the complex web of inositol phosphate signaling.[1][2] As an intermediary in the canonical phosphoinositide signaling cascade, its precise intracellular location is intrinsically linked to its function and the regulation of downstream cellular processes.[3] However, its low cellular abundance, rapid turnover, and the existence of numerous isomers present significant technical hurdles to its study. This guide provides a comprehensive overview of the principles and methodologies required to investigate the intracellular localization of Ins(4)P1. We will delve into the causality behind experimental design, from classical biochemical fractionation to advanced analytical quantification, providing researchers with the foundational knowledge to confidently explore the subcellular geography of this important signaling molecule.

The Metabolic Context: Why Localization is Key

Understanding where Ins(4)P1 is generated and degraded is fundamental to predicting its site of action. The primary, most well-characterized route for Ins(4)P1 production is through the sequential dephosphorylation of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), the famous second messenger that mobilizes intracellular calcium.[4][5]

This metabolic cascade is as follows:

-

Ins(1,4,5)P3 Generation: Upon cell surface receptor stimulation, Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, releasing the soluble Ins(1,4,5)P3 into the cytosol.[1][5]

-

First Dephosphorylation: Inositol polyphosphate 5-phosphatases (like INPP5A) act on Ins(1,4,5)P3 to produce D-myo-inositol-1,4-bisphosphate (Ins(1,4)P2).[6]

-

Formation of Ins(4)P1: Ins(1,4)P2 is then dephosphorylated at the 1-position by enzymes such as inositol polyphosphate 1-phosphatase (INPP1) to yield D-myo-inositol-4-phosphate (Ins(4)P1).[3][7]

-

Final Dephosphorylation: Finally, inositol monophosphatases (IMPA) hydrolyze Ins(4)P1 to produce free myo-inositol, which can be recycled for the synthesis of new phosphoinositides.[3][8]

This pathway implies that Ins(4)P1 exists as a transient, soluble species primarily within the cytosol. However, the localization of the phosphatases that produce and degrade it can create localized gradients or pools of Ins(4)P1 near specific membranes or within organelles, a critical hypothesis that warrants experimental investigation.

Methodological Blueprint: Pinpointing Ins(4)P1 in the Cell

Direct visualization of Ins(4)P1 in living cells remains a significant challenge due to the lack of specific, high-affinity fluorescent probes. Unlike its lipid precursors (e.g., PtdIns4P), for which probes have been developed from bacterial effector proteins or lipid-binding domains, the small size and rapid diffusion of soluble Ins(4)P1 make it a difficult target for probe design.[9][10] Therefore, researchers must rely on a combination of classical biochemical fractionation coupled with highly sensitive analytical quantification.

Core Technique: Subcellular Fractionation by Differential Centrifugation

The foundational logic of this approach is to physically separate cellular compartments based on their size, shape, and density. By subsequently measuring the amount of Ins(4)P1 in each isolated fraction, one can build a map of its distribution.

Causality Behind the Protocol: The choice of buffer is critical; an isotonic buffer prevents osmotic lysis of organelles. The inclusion of protease and phosphatase inhibitors is non-negotiable to preserve the integrity of both the fractions and the target molecule. The sequential increase in centrifugation speed allows for the stepwise pelleting of progressively smaller components.

Experimental Protocol: Subcellular Fractionation

-

Cell Harvest: Grow cells to ~90% confluency. Wash twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into a conical tube and pellet at 500 x g for 5 minutes at 4°C.

-

Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).

-

Lysis: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes on ice). Verify lysis under a microscope.

-

Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet is the nuclear fraction. Carefully collect the supernatant (Post-Nuclear Supernatant).

-

Mitochondrial/Lysosomal Fraction: Centrifuge the Post-Nuclear Supernatant at 20,000 x g for 20 minutes at 4°C. The pellet contains mitochondria and lysosomes. Collect the supernatant.

-

Microsomal and Cytosolic Fractions: Centrifuge the second supernatant at 100,000 x g for 60 minutes at 4°C. The pellet is the microsomal fraction (containing ER and Golgi fragments), and the final supernatant is the cytosolic fraction.

-

Extraction and Analysis: Immediately process each fraction for inositol phosphate extraction (e.g., perchloric acid precipitation) and subsequent quantification. A portion of each fraction should be reserved for protein quantification (e.g., BCA assay) to normalize the data.

Analytical Quantification: Measuring Ins(4)P1 Mass

Once fractions are isolated, a robust and sensitive method is required for quantification. The low abundance of Ins(4)P1 necessitates techniques that can detect picomole amounts.

Key Methodologies:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating inositol phosphate isomers.[11] Anion-exchange chromatography, often using a strong anion-exchange (SAX) column, is employed to separate the highly charged inositol phosphates based on the number and position of their phosphate groups.[12] Eluted fractions can be quantified by various means, including post-column derivatization or by analyzing pre-labeled samples (e.g., with [³H]-myo-inositol).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive method provides direct mass quantification.[13] The process involves isolating the inositol phosphate fractions, dephosphorylating them to myo-inositol, and then derivatizing the inositol for GC-MS analysis. Using a stable isotope-labeled internal standard (e.g., hexadeutero-myo-inositol) allows for precise quantification.[13]

-

Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS): A powerful technique that combines the high separation efficiency of capillary electrophoresis with the sensitivity and specificity of mass spectrometry, allowing for the analysis of multiple inositol phosphates in complex biological samples.

Self-Validating System: The trustworthiness of the localization data relies on validating the purity of the subcellular fractions. This is achieved by performing Western blot analysis on each fraction using well-established protein markers for each compartment (e.g., Histone H3 for the nucleus, COX IV for mitochondria, Calnexin for the ER/microsomes, and GAPDH for the cytosol).

Data Presentation and Interpretation

Quantitative data should be summarized to allow for clear interpretation. Normalizing the amount of Ins(4)P1 to the total protein content in each fraction accounts for differences in fraction size and provides a measure of relative concentration.

Table 1: Example Data for Subcellular Distribution of Ins(4)P1

| Subcellular Fraction | Protein Content (mg) | Ins(4)P1 Amount (pmol) | Relative Concentration (pmol/mg protein) |

| Nuclear | 1.5 | 12.3 | 8.2 |

| Mitochondrial | 2.1 | 8.5 | 4.0 |

| Microsomal | 0.9 | 6.1 | 6.8 |

| Cytosolic | 5.5 | 95.4 | 17.3 |

Interpretation: In this hypothetical example, the highest absolute amount and relative concentration of Ins(4)P1 are found in the cytosol, which is consistent with its role as a soluble intermediate. However, the presence of detectable levels in the nuclear and microsomal fractions could suggest localized production or specific transport mechanisms that warrant further investigation.

Functional Implications of Localized Ins(4)P1 Pools

While primarily viewed as a metabolic intermediate, the specific localization of Ins(4)P1 could imply distinct functional roles:

-

Cytosolic Pool: The main cytosolic pool likely reflects its primary role in the degradation pathway of Ins(1,4,5)P3, regulating the flux of inositol for recycling. Its concentration here could influence the rate of phosphoinositide resynthesis at the plasma membrane and ER.

-

Nuclear Pool: The potential presence of Ins(4)P1 in the nucleus is intriguing. Higher-order inositol polyphosphates are known to be involved in nuclear functions like mRNA export, DNA repair, and chromatin remodeling.[1][14] A nuclear pool of Ins(4)P1 could serve as a precursor for these higher-order molecules within the nucleus itself, or it may have direct, as-yet-undiscovered nuclear binding partners.

-

Membrane-Associated Pools: While soluble, Ins(4)P1 could become concentrated near membranes where its metabolizing enzymes are located, such as the plasma membrane or the endoplasmic reticulum.[15] For instance, in rabbit fast-twitch skeletal muscle, the enzymes necessary for Ins(1,4,5)P3 production are associated with the transverse tubules, suggesting that its degradation products, including Ins(4)P1, would also be localized to this domain.[16]

Future Directions and Conclusion

The study of D-myo-inositol-4-phosphate localization is a challenging but critical endeavor for fully understanding inositol-based signaling. While biochemical fractionation remains the most reliable method, the field eagerly awaits the development of genetically encoded biosensors for Ins(4)P1. Such a tool would revolutionize our understanding by enabling real-time visualization of its dynamics in living cells in response to various stimuli.

For researchers and drug development professionals, defining the subcellular landscape of Ins(4)P1 is not merely an academic exercise. It provides a more granular understanding of the signaling pathways that are often dysregulated in disease. Targeting the enzymes that control the localized pools of Ins(4)P1 could offer a novel and highly specific therapeutic strategy compared to targeting more globally acting kinases or phosphatases. This guide provides the foundational framework and technical considerations necessary to begin this important exploration.

References

- Current time information in Suffolk, GB. Google Search.

- Škegro, M., Sruk, A., & Cindrić, M. (2020). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. MDPI.

- Eckmann, L., Rudolf, M. T., Ptasznik, A., Schultz, C., Jiang, T., Wolfson, M., ... & Traynor-Kaplan, A. (1997). d-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. Proceedings of the National Academy of Sciences.

- Seiffert, C., & Irvine, R. F. (1993). Methods for the analysis of inositol phosphates. PubMed.

- Shayman, J. A., & Morrison, A. R. (1990). A Sensitive Method for the Quantification of the Mass of Inositol Phosphates Using Gas Chromatography-Mass Spectrometry. PubMed.

- Wang, H., & Shears, S. B. (2007). Integration of inositol phosphate signaling pathways via human ITPK1. PubMed.

- Eckmann, L., Rudolf, M. T., Ptasznik, A., Schultz, C., Jiang, T., Wolfson, M., ... & Traynor-Kaplan, A. (1997). D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. PubMed.

- Unknown Author. (n.d.). Determination of Inositol Phosphates in Dried Distillers Grains with Solubles. Lab Manager.

- Fukuda, M., & Mikoshiba, K. (1997). The function of inositol high polyphosphate binding proteins. PubMed.

- Riemer, E., Qiu, D., Laha, D., Harmel, R. K., Gaugler, P., Gaugler, V., ... & Giehl, R. F. H. (2021). ITPK1 is an InsP6/ADP phosphotransferase that controls phosphate signaling in Arabidopsis. Molecular Plant.

- Inositol phosphate. Wikipedia.

- Hammond, G. R., Machner, M. P., & Balla, T. (2014). A novel probe for phosphatidylinositol 4-phosphate reveals multiple pools beyond the Golgi. The Journal of Cell Biology.

- Wang, H., & Shears, S. B. (2007). INTEGRATION OF INOSITOL PHOSPHATE SIGNALING PATHWAYS VIA HUMAN ITPK1. PMC - NIH.

- Gu, C., Nguyen, H. N., Ganini, D., Chen, Z., Jessen, H. J., & Saiardi, A. (2019). ITPK1 mediates the lipid-independent synthesis of inositol phosphates controlled by metabolism. PNAS.

- Prestwich, S. A., & Bolton, T. B. (1991). Mass determination of inositol phosphates: a comparison with radiotracer studies. Portland Press.

- ITPK1 - Inositol-tetrakisphosphate 1-kinase - Homo sapiens (Human). UniProtKB | UniProt.

- Ali, S. (2002). A study into the interactions between inositol polyphosphates and inositol polyphosphate binding proteins. ResearchGate.

- Fisher, S. K., Heacock, A. M., & Agranoff, B. W. (1999). The Inositol Phosphates. Basic Neurochemistry - NCBI Bookshelf - NIH.

- Mukhametzyanova, A. D., Akhmetova, A. I., & Sharipova, M. R. (2015). Inositol Phosphates and their Biological Effects. Biomedical and Pharmacology Journal.

- Hammond, G. R., & Balla, T. (2015). Polyphosphoinositide binding domains: key to inositol lipid biology. PMC.

- D-myo-inositol (1,4,5)-trisphosphate degradation. PubChem.

- Brown, G. C., & Teasdale, J. E. (2022). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. MDPI.

- D-myo-Inositol-4-phosphate (ammonium salt). Cayman Chemical.

- Brown, G. C., & Teasdale, J. E. (2022). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. PMC.

- Laha, D. (2023). Ligands of Inositol Polyphosphate Binding Proteins. UEA Digital Repository.

- Munday, A. D., Norris, F. A., Caldwell, K. K., Brown, S., Majerus, P. W., & Mitchell, C. A. (2000). The role of inositol polyphosphate 4-phosphatase 1 in platelet function using a weeble mouse model. PMC.

- D-myo-inositol (1,4,5,6)-tetrakisphosphate biosynthesis. PubChem.

- Varsányi, M., & Heilmeyer, L. M. (1989). Intracellular localization of inositol-phospholipid-metabolizing enzymes in rabbit fast-twitch skeletal muscle. Can D-myo-inositol 1,4,5-trisphosphate play a role in excitation-contraction coupling?. PubMed.

- Shears, S. B., Storey, D. J., Morris, A. J., Cubitt, A. B., Parry, J. B., Michell, R. H., & Kirk, C. J. (1987). Metabolism of D-myo-inositol 1,3,4,5-tetrakisphosphate by rat liver, including the synthesis of a novel isomer of myo-inositol tetrakisphosphate. PMC.

- Ganesan, R., & Balam, S. (2013). Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology. Frontiers.

- Hyvönen, M., Macias, M. J., Nilges, M., Oschkinat, H., Saraste, M., & Wilmanns, M. (1995). Structure of the binding site for inositol phosphates in a PH domain. PMC - NIH.

- Kiani, A. K., Paolacci, S., Calogero, A. E., Cannarella, R., Di Renzo, G. C., & Gerli, S. (2021). From Myo-inositol to D-chiro-inositol molecular pathways. IRIS Unimore.

- Ganesan, R., & Balam, S. (2013). Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology. PMC.

- Agius, L., & Al-Harthy, N. (2025). Physiological roles of phosphoinositides and inositol phosphates: Implications for metabolic dysfunction-associated steatotic liver disease. Portland Press.

- Hammond, G. R., & Balla, T. (2015). Detection and manipulation of phosphoinositides. PMC.

- Chakraborty, A., & Das, S. (2025). Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders. MDPI.

- Ooms, L. M., Horan, K. A., & Mitchell, C. A. (2009). The role of the inositol polyphosphate 5-phosphatases in cellular function and human disease. PubMed.

- D-myo-Inositol-1,4-diphosphate (sodium salt). Cayman Chemical.

- Young, E. O., & Cade-Menun, B. J. (2020). Identification of lower-order inositol phosphates (IP5 and IP4) in soil extracts as determined by hypobromite oxidation and solution 31P NMR spectroscopy. BG.

Sources

- 1. Inositol phosphate - Wikipedia [en.wikipedia.org]

- 2. Inositol Phosphates and their Biological Effects – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. caymanchem.com [caymanchem.com]

- 4. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. D-myo-inositol (1,4,5)-trisphosphate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The role of the inositol polyphosphate 5-phosphatases in cellular function and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. iris.unimore.it [iris.unimore.it]

- 9. A novel probe for phosphatidylinositol 4-phosphate reveals multiple pools beyond the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.labmanager.com [cdn.labmanager.com]

- 13. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ligands of Inositol Polyphosphate Binding Proteins - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 15. Metabolism of D-myo-inositol 1,3,4,5-tetrakisphosphate by rat liver, including the synthesis of a novel isomer of myo-inositol tetrakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intracellular localization of inositol-phospholipid-metabolizing enzymes in rabbit fast-twitch skeletal muscle. Can D-myo-inositol 1,4,5-trisphosphate play a role in excitation-contraction coupling? - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Myo-Inositol-4-phosphate and its role in cell physiology

An In-depth Technical Guide to D-myo-Inositol-4-phosphate and its Role in Cell Physiology

Abstract

D-myo-inositol-4-phosphate (Ins(4)P1) is a key metabolic intermediate within the complex and vital network of inositol phosphate signaling. While not as extensively characterized as a primary second messenger like its renowned cousin, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), Ins(4)P1 holds a crucial position in the pathways that govern the synthesis and turnover of more complex inositol polyphosphates. Understanding its precise metabolic routing is fundamental for researchers investigating the broader roles of phosphoinositide signaling in cellular regulation, from proliferation and differentiation to metabolic control. This guide provides a detailed examination of the biochemistry, cellular context, and analytical methodologies pertaining to Ins(4)P1, offering a comprehensive resource for professionals in cellular biology and drug discovery.

The Inositol Phosphate Framework: Nomenclature and Structure

Inositol phosphates are a diverse family of signaling molecules derived from myo-inositol, a six-carbon cyclitol.[1][2] The specific positioning of phosphate groups on the myo-inositol ring dictates the molecule's function and interactions. The standardized nomenclature, established by the International Union of Pure and Applied Chemistry (IUPAC), is critical for unambiguous communication in this field.[3][4] The numbering of the carbon atoms in the myo-inositol ring follows a specific convention, often visualized using the "Agranoff's turtle" analogy, where the single axial hydroxyl group is at position 2.[4] D-myo-inositol-4-phosphate, therefore, refers to a myo-inositol ring with a single phosphate group esterified to the hydroxyl group at the 4th carbon position.[5]

Caption: IUPAC numbering of the D-myo-inositol ring and the structure of D-myo-inositol-4-phosphate.

The Metabolic Crossroads: Synthesis and Degradation of Ins(4)P1

D-myo-inositol-4-phosphate is not synthesized de novo but arises from the metabolism of membrane-associated phosphoinositides. Its concentration and flux are tightly controlled by a series of kinases and phosphatases that regulate the broader inositol phosphate network.

Synthesis Pathway

The primary route to Ins(4)P1 generation begins with the phosphorylation of phosphatidylinositol (PI), a minor component of cellular membranes.[6][7]

-

Formation of PI(4)P: ATP:1-phosphatidyl-1D-myo-inositol 4-phosphotransferase, commonly known as phosphatidylinositol 4-kinase (PI4K), phosphorylates PI at the 4-position of the inositol ring to produce phosphatidylinositol 4-phosphate (PI(4)P).[8][9][10]

-

Hydrolysis to Ins(1,4)P2: In response to various cellular stimuli, Phospholipase C (PLC) can hydrolyze PI(4)P.[3] This reaction cleaves the phosphodiester bond, releasing diacylglycerol (DAG) into the membrane and the soluble head group, D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2), into the cytosol.[3][11]

-

Dephosphorylation to Ins(4)P1: The final step is the specific removal of the phosphate group from the 1-position of Ins(1,4)P2. This hydrolysis is catalyzed by the enzyme D-myo-inositol-1,4-bisphosphate 1-phosphohydrolase, also known as inositol polyphosphate 1-phosphatase.[12][13][14]

Degradation Pathway

The turnover of Ins(4)P1 is a critical step in the recycling of myo-inositol.

-

Dephosphorylation to myo-Inositol: Ins(4)P1 is dephosphorylated to free myo-inositol by the action of inositol monophosphatase (IMPase).[13] This enzyme is of significant pharmacological interest as it is inhibited by lithium, a common treatment for bipolar disorder.[13] The free myo-inositol can then be re-used for the synthesis of phosphatidylinositol, completing the cycle.[13][15]

Caption: Metabolic pathway showing the synthesis and degradation of D-myo-inositol-4-phosphate.

Cellular Role: A Metabolic Intermediate, Not a Primary Messenger

The inositol phosphate signaling network is characterized by a few key molecules that act as second messengers, directly binding to effector proteins to elicit a cellular response. The most prominent of these is Ins(1,4,5)P3, which binds to its receptors on the endoplasmic reticulum to trigger the release of intracellular calcium.[2][16][17]

In contrast, there is currently a lack of evidence to suggest that D-myo-inositol-4-phosphate functions as a direct signaling molecule. Extensive database searches reveal no specific, high-affinity protein receptors or direct downstream effectors for Ins(4)P1. Furthermore, studies on the feedback inhibition of PLC by inositol phosphates have shown that while Ins(1,4,5)P3 and Ins(4,5)P2 can inhibit the enzyme's binding to its substrate, D-myo-inositol monophosphates (including, by implication, Ins(4)P1) have no significant effect.[18]

Therefore, the primary role of Ins(4)P1 in cell physiology is best understood as a crucial metabolic intermediate. It represents a nodal point in the dephosphorylation cascade that ultimately recycles myo-inositol for the resynthesis of phosphoinositides. The rate of its formation and degradation, governed by the activities of inositol polyphosphate 1-phosphatase and IMPase, influences the overall flux through the inositol phosphate metabolic network.

Implications in Health and Disease

While no diseases have been directly linked to altered levels of D-myo-inositol-4-phosphate itself, its position within the broader inositol phosphate pathway makes it relevant to numerous pathological conditions. The enzymes responsible for its metabolism are integral to the phosphoinositide cycle, and dysregulation of this cycle is implicated in a wide range of diseases, including:

-

Metabolic Disorders: Myo-inositol and its derivatives play roles in insulin signaling, and supplementation has been investigated for conditions like metabolic syndrome and polycystic ovary syndrome (PCOS).[13]

-

Neurological and Psychiatric Disorders: The inhibition of IMPase, the enzyme that dephosphorylates Ins(4)P1, by lithium is a cornerstone of bipolar disorder treatment, highlighting the importance of proper inositol recycling in the brain.[13] Alterations in inositol phosphate metabolism have also been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

-

Cancer: Phosphoinositide signaling pathways are frequently hijacked in cancer to promote cell proliferation and survival.

Investigating the activity of the phosphatases that act on Ins(1,4)P2 and Ins(4)P1 in these disease contexts could provide valuable insights into the underlying molecular pathology.

Methodologies for the Study of D-myo-Inositol-4-phosphate

The analysis of inositol phosphates is challenging due to their high polarity, structural similarity, and low cellular abundance. High-Performance Liquid Chromatography (HPLC), particularly when coupled with robust detection methods, is the gold standard for their separation and quantification.

Summary of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages | References |

| Anion-Exchange HPLC with Post-Column Derivatization | Separates inositol phosphates based on the number and position of phosphate groups. A post-column reaction with a metal-dye complex allows for UV/Vis detection. | Excellent resolution of isomers. Well-established and robust. | Requires specialized post-column reactor setup. Indirect detection. | [19] |

| Ion Chromatography with Suppressed Conductivity Detection | Anion-exchange separation followed by chemical suppression of eluent conductivity, allowing for sensitive detection of analyte ions. | High sensitivity. Direct detection. | Can be less effective at resolving complex isomer mixtures compared to post-column methods. | [19] |

| Anion-Exchange HPLC-MS/MS | Couples the high resolving power of anion-exchange chromatography with the specificity and sensitivity of tandem mass spectrometry. | Highest specificity and sensitivity. Allows for definitive identification of isomers. | High instrument cost and complexity. | [20] |

Experimental Protocol: Extraction and Analysis by Anion-Exchange HPLC

This protocol provides a generalized workflow for the extraction and analysis of inositol phosphates from cell or tissue samples, based on established methodologies.[19][20]

Step 1: Extraction of Inositol Phosphates

-

Sample Homogenization: Homogenize cell pellets or flash-frozen tissue in ice-cold acidic solution (e.g., 0.5 M perchloric acid or 10% trichloroacetic acid).

-

Incubation: Incubate the homogenate on ice for 20-30 minutes to ensure complete protein precipitation and cell lysis.

-

Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

-

Neutralization: Carefully transfer the supernatant to a new tube. Neutralize the acidic extract by adding a suitable base (e.g., potassium carbonate) until the pH is approximately 7.0. The use of potassium perchlorate will precipitate, which should be removed by another centrifugation step.

-

Sample Cleanup (Optional but Recommended): For complex samples, use a small anion-exchange column (e.g., AG 1-X8 resin) to concentrate the inositol phosphates and remove interfering substances. Elute with a high salt buffer (e.g., 1 M ammonium formate).

-

Lyophilization: Freeze-dry the neutralized extract or the eluate from the cleanup step to concentrate the sample. Reconstitute in a small, known volume of ultrapure water before analysis.

Step 2: HPLC Analysis

-

Instrumentation: Use an HPLC system equipped with a strong anion-exchange column (e.g., Dionex CarboPac PA100 or similar).[19]

-

Mobile Phase: Employ a gradient elution using an acidic mobile phase, typically hydrochloric acid (HCl), to separate the inositol phosphates. A common gradient runs from a low concentration (e.g., 5 mM HCl) to a high concentration (e.g., 1 M HCl) over 40-60 minutes.[19] This ensures that species with more phosphate groups elute later.

-

Post-Column Derivatization: After the column, mix the eluent with a post-column reagent (e.g., 0.1% ferric nitrate in perchloric acid) using a T-junction and a reaction coil.[19]

-

Detection: The inositol phosphate-iron complex absorbs light in the UV range. Monitor the absorbance at approximately 290 nm.[19]

-

Quantification: Generate a standard curve using known concentrations of authentic inositol phosphate standards (including Ins(4)P1). Identify peaks based on retention time compared to standards and quantify by integrating the peak area.

Caption: Experimental workflow for the extraction and analysis of inositol phosphates.

Conclusion and Future Perspectives

D-myo-inositol-4-phosphate is a pivotal, yet often overlooked, component of the inositol phosphate metabolic network. While it does not appear to possess the direct second messenger functions of its more highly phosphorylated relatives, its role as a key intermediate in their synthesis and degradation pathways is indisputable. Accurate measurement of Ins(4)P1 and its related metabolites is essential for a complete understanding of phosphoinositide signaling dynamics in both physiological and pathological states. Future research may yet uncover more subtle regulatory roles for Ins(4)P1, perhaps through localized concentration changes or interactions with enzymes that are yet to be fully characterized. For now, it stands as a critical checkpoint in a fundamental cellular communication system, making its study essential for researchers in the field.

References

-

Nomenclature of the Inositol Phosphates. SiChem. [Link]

- Michell, R. H., et al. (2006). Nomenclature and terminology of inositol phosphates: Clarification and a glossary of terms. Sub-cellular biochemistry, 39, 1-19.

-

Eckmann, L., et al. (1997). d-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. Proceedings of the National Academy of Sciences, 94(26), 14456-14460. [Link]

-

Inositol phosphate. Wikipedia. [Link]

-

Strohmaier, S., et al. (2022). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. International Journal of Molecular Sciences, 23(12), 6734. [Link]

-

Chakraborty, A., et al. (2019). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers in Pharmacology, 10, 1172. [Link]

-

Inositol Phosphates | C6H13O9P | CID 107737. PubChem. [Link]

-

D-myo-inositol (1,4,5,6)-tetrakisphosphate biosynthesis. PubChem. [Link]

-

Numbering of atoms in myo-inositol. IUPAC nomenclature. [Link]

-

Kiani, A. K., et al. (2021). From Myo-inositol to D-chiro-inositol molecular pathways. European Review for Medical and Pharmacological Sciences, 25(5), 2390-2402. [Link]

-

Ismailov, I. I., et al. (1996). A biologic function for an "orphan" messenger: D-myo-inositol 3,4,5,6-tetrakisphosphate selectively blocks epithelial calcium-activated chloride channels. Proceedings of the National Academy of Sciences, 93(19), 10505-10509. [Link]

-

Pathway for di-myo-inositol phosphate synthesis. ResearchGate. [Link]

-

S. H. Mun, et al. (2020). Role of Inositols and Inositol Phosphates in Energy Metabolism. Molecules, 25(21), 5079. [Link]

-

Shears, S. B., et al. (1987). Metabolism of D-myo-inositol 1,3,4,5-tetrakisphosphate by rat liver, including the synthesis of a novel isomer of myo-inositol tetrakisphosphate. Biochemical Journal, 246(1), 139-147. [Link]

-

D-Myo-inositol 4-phosphate (FDB022548). FooDB. [Link]

-

Carlsson, N. G., et al. (2001). Rapid Analysis of Inositol Phosphates. Journal of Agricultural and Food Chemistry, 49(9), 4144-4148. [Link]

-

Shears, S. B., et al. (1987). Metabolism of d-myo-inositol 1,3,4,5-tetrakisphosphate by rat liver, including the synthesis of a novel isomer of myo-inositol tetrakisphosphate. Biochemical Journal, 246(1), 139-147. [Link]

-

Chakraborty, A., et al. (2023). Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders. International Journal of Molecular Sciences, 24(4), 3369. [Link]

-

Determination of Inositol Phosphates in Dried Distillers Grains with Solubles. Lab Manager. [Link]

-

Kiani, A. K., et al. (2021). From Myo-inositol to D-chiro-inositol molecular pathways. European Review for Medical and Pharmacological Sciences, 25(5), 2390-2402. [Link]

-

Duong, T., et al. (2018). Determination of D‐myo‐inositol phosphates in 'activated' raw almonds using anion‐exchange chromatography coupled with tandem mass spectrometry. Journal of the Science of Food and Agriculture, 98(15), 5695-5702. [Link]

-

Zhang, S., et al. (2013). A Flexible Ion Chromatography Column-Switching System with a Switching Time Window (STW) Calibration Program for the Determination of Myo-Inositol in Infant Formula by Pulsed Amperometric Detection. Analytical Methods, 5(22), 6449-6455. [Link]

-

Bhandari, R., et al. (2008). ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. Advances in Enzyme Regulation, 48, 87-100. [Link]

-

Inositol-1,4-bisphosphate 1-phosphatase. Wikipedia. [Link]

-

Eckmann, L., et al. (1997). d-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. PNAS, 94(26), 14456-14460. [Link]

-

Role of Inositols and Inositol Phosphates in Energy Metabolism. (2020). Molecules, 25(21), 5079. [Link]

-

Eckmann, L., et al. (1997). D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. PubMed. [Link]

-

The Therapeutic Potential of Myo-Inositol in Managing Patients with Respiratory Diseases. (2023). Journal of Clinical Medicine, 12(5), 1888. [Link]

-

Inositol: Benefits & Side Effects. Cleveland Clinic. [Link]

-

Rebecchi, M. J., et al. (1994). D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes. The Journal of Biological Chemistry, 269(33), 20833-20839. [Link]

-

Rebecchi, M. J., et al. (1994). D-myo-Inositol 1,4,5-Trisphosphate Inhibits Binding of Phospholipase to Bilayer Membranes. Journal of Biological Chemistry, 269(33), 20833-20839. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Phosphatidylinositol 4-phosphate is a major source of GPCR-stimulated phosphoinositide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. PDBj Mine: Chemie - I4D - D-MYO-INOSITOL-4-PHOSPHATE - Protein Data Bank Japan [pdbj.org]

- 6. d5-D-myo-Phosphatidylinositol 4-phosphate DiC16 - Echelon Biosciences [echelon-inc.com]

- 7. aocs.org [aocs.org]

- 8. uochb.cz [uochb.cz]

- 9. 1-phosphatidylinositol 4-kinase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Interfacial hydrolysis of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate by turkey erythrocyte phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. iris.unimore.it [iris.unimore.it]

- 14. Inositol-1,4-bisphosphate 1-phosphatase - Wikipedia [en.wikipedia.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Inositol phosphate formation and its relationship to calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How do inositol phosphates regulate calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D-myo-inositol 1,4,5-trisphosphate inhibits binding of phospholipase C-delta 1 to bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Importance of Myo-inositol in Plants | LebanonTurf [lebanonturf.com]

- 20. Myo-inositol 1,3,4,5-tetrakisphosphate can independently mobilise intracellular calcium, via the inositol 1,4,5-trisphosphate receptor: studies with myo-inositol 1,4,5-trisphosphate-3-phosphorothioate and myo-inositol hexakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

D-Myo-Inositol-4-Phosphate Ammonium Salt: Application Notes and Protocols for Researchers

This guide provides a comprehensive overview of the experimental applications of D-myo-Inositol-4-phosphate ammonium salt (Ins(4)P1), a crucial intermediate in cellular signaling. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for utilizing this compound in the laboratory. We will explore its role in the inositol phosphate signaling cascade and provide a detailed protocol for its use as a substrate in enzymatic assays, particularly for inositol monophosphatase (IMPase).

Introduction: The Significance of Inositol Phosphates in Cellular Communication

Inositol phosphates are a diverse family of water-soluble signaling molecules that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] These molecules act as second messengers, relaying signals from cell surface receptors to intracellular targets. The most extensively studied inositol phosphate, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), is well-known for its critical role in mobilizing intracellular calcium stores.[2] D-myo-Inositol-4-phosphate (Ins(4)P1) is a key metabolite in the complex web of inositol phosphate metabolism. It is formed through the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) by inositol polyphosphate 1-phosphatase and is subsequently dephosphorylated to myo-inositol by inositol monophosphatase (IMPase).[2] Understanding the dynamics of Ins(4)P1 metabolism is essential for elucidating the intricate regulation of cellular signaling pathways.

Mechanism of Action: Ins(4)P1 in the Inositol Phosphate Signaling Pathway

D-myo-Inositol-4-phosphate occupies a central position in the phosphoinositide signaling cascade. Its concentration is tightly regulated by the coordinated action of kinases and phosphatases, ensuring a precise cellular response to external stimuli. The dephosphorylation of Ins(4)P1 to myo-inositol is a critical step in the recycling of inositol for the resynthesis of phosphatidylinositol lipids in the cell membrane, which are the precursors for various phosphoinositides.

The enzyme responsible for the final dephosphorylation step, inositol monophosphatase (IMPase), has garnered significant attention due to its inhibition by lithium, a primary treatment for bipolar disorder.[3][4][5] Inhibition of IMPase leads to an accumulation of inositol monophosphates and a depletion of free myo-inositol, thereby disrupting the phosphoinositide signaling pathway.[3][6] This mechanism is believed to be central to the therapeutic effects of lithium. Therefore, Ins(4)P1 serves as a vital substrate for studying IMPase activity and for screening potential modulators of this key enzyme.

Caption: Inositol Phosphate Signaling Pathway Highlighting the Role of Ins(4)P1.

Experimental Applications: Inositol Monophosphatase (IMPase) Activity Assay

The primary experimental application of D-myo-Inositol-4-phosphate ammonium salt is as a substrate for measuring the activity of inositol monophosphatase (IMPase). This assay is crucial for studying the kinetics of the enzyme, screening for inhibitors or activators, and investigating the mechanism of action of drugs like lithium. The protocol below provides a robust method for determining IMPase activity by quantifying the inorganic phosphate released from the dephosphorylation of Ins(4)P1.

Principle of the Assay

The enzymatic activity of IMPase is determined by incubating the enzyme with a known concentration of D-myo-Inositol-4-phosphate. The reaction is stopped, and the amount of inorganic phosphate (Pi) produced is measured using a colorimetric method, such as the Malachite Green assay. The amount of Pi released is directly proportional to the IMPase activity.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) | Storage Temperature |

| D-myo-Inositol-4-phosphate ammonium salt | Cayman Chemical | 10008437 | -20°C |

| Recombinant Human Inositol Monophosphatase 1 (IMPA1) | R&D Systems | 8168-MP | -20°C to -70°C |

| Malachite Green Phosphate Assay Kit | Sigma-Aldrich | MAK307 | 2-8°C |

| Tris-HCl Buffer (1 M, pH 7.5) | Thermo Fisher Scientific | 15567027 | Room Temperature |

| Magnesium Chloride (MgCl2) (1 M) | Sigma-Aldrich | M1028 | Room Temperature |

| Bovine Serum Albumin (BSA) (10 mg/mL) | New England Biolabs | B9000S | -20°C |

| Lithium Chloride (LiCl) | Sigma-Aldrich | L9650 | Room Temperature |

| 96-well clear flat-bottom microplate | Corning | 3596 | Room Temperature |

Step-by-Step Protocol

Caption: Workflow for the Inositol Monophosphatase (IMPase) Activity Assay.

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl2 and 0.1 mg/mL BSA. Keep on ice.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of D-myo-Inositol-4-phosphate ammonium salt in deionized water. Store in aliquots at -20°C.

-

Enzyme Dilution: Dilute the recombinant IMPase to the desired concentration in cold Assay Buffer just before use. The optimal concentration should be determined empirically but a starting point of 1-10 ng/µL is recommended.

-

Inhibitor (Optional): Prepare a stock solution of LiCl in deionized water.

-

-

Assay Procedure:

-

Set up the reactions in a 96-well microplate. Include appropriate controls (no enzyme, no substrate).

-

To each well, add the components in the following order:

-

Assay Buffer

-

Inhibitor (e.g., LiCl) or vehicle (deionized water)

-

D-myo-Inositol-4-phosphate solution (to a final concentration in the range of the enzyme's Km, which for some forms is around 70 µM).[7]

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the diluted IMPase enzyme to each well (except the no-enzyme control).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the Malachite Green reagent from the assay kit according to the manufacturer's instructions. This reagent will also develop the color for phosphate detection.

-

Incubate at room temperature for the time specified in the kit's protocol to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 620 nm using a microplate reader.

-

Prepare a standard curve using the phosphate standards provided in the assay kit.

-

Subtract the absorbance of the no-enzyme control from the absorbance of the samples.

-

Calculate the concentration of inorganic phosphate released in each sample using the standard curve.

-

Enzyme activity can be expressed as nmol of Pi produced per minute per mg of enzyme.

-

Data Interpretation and Expected Results

The results of the IMPase assay will provide a quantitative measure of the enzyme's activity under different conditions. When screening for inhibitors, a decrease in the amount of phosphate produced in the presence of the test compound compared to the vehicle control indicates inhibition. For example, the inclusion of lithium chloride is expected to significantly reduce the rate of phosphate release in a dose-dependent manner.

| Condition | Expected Outcome (Phosphate Released) | Rationale |

| Complete Reaction (Enzyme + Substrate) | High | Baseline enzyme activity. |

| No Enzyme Control | Very Low / Undetectable | Confirms that phosphate release is enzyme-dependent. |

| No Substrate Control | Very Low / Undetectable | Confirms that the enzyme preparation is not contaminated with phosphate. |

| + Lithium Chloride (Inhibitor) | Low | Lithium is a known uncompetitive inhibitor of IMPase, reducing its catalytic activity.[3][6] |

Conclusion

D-myo-Inositol-4-phosphate ammonium salt is an indispensable tool for researchers investigating the intricacies of phosphoinositide signaling. Its primary application as a substrate for inositol monophosphatase allows for the detailed characterization of this therapeutically relevant enzyme. The protocol provided herein offers a reliable and reproducible method for assessing IMPase activity, which can be adapted for various research purposes, including drug screening and mechanistic studies. A thorough understanding of the role and regulation of Ins(4)P1 and its metabolizing enzymes will continue to provide valuable insights into cellular physiology and disease.

References

-

Sarkar, S., et al. (2005). Lithium induces autophagy by inhibiting inositol monophosphatase. Journal of Cell Biology, 170(7), 1101-1111. [Link]

-

Martinet, W., et al. (2011). Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques. British Journal of Pharmacology, 162(6), 1410-1422. [Link]

-

Wolfson, P., et al. (1989). Myo-inositol monophosphatase: diverse effects of lithium, carbamazepine, and valproate. Neuropsychopharmacology, 2(3), 195-201. [Link]

-

Hogan, J. E., et al. (1991). Purification and characterization of D-myo-inositol (1,4,5)/(1,3,4,5)- polyphosphate 5-phosphatase from skeletal muscle. Biochemical Journal, 278(1), 81-87. [Link]

-

Agranoff, B. W. (2002). Inositol, Lithium, and the Brain. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

-

Barnett, J. E. G., & Corina, D. L. (1968). A colorimetric determination of inositol monophosphates as an assay for d-glucose 6-phosphate–1l-myoinositol 1-phosphate cyclase. Biochemical Journal, 108(1), 125-129. [Link]

-

Megazyme. (n.d.). myo-INOSITOL Assay Kit. [Link]

-

Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling. Nature, 361(6410), 315-325. [Link]

-

Cockcroft, S. (2023). Multiple Inositol Polyphosphate Phosphatase Compartmentalization Separates Inositol Phosphate Metabolism from Inositol Lipid Signaling. International Journal of Molecular Sciences, 24(11), 9205. [Link]

Sources

- 1. Multiple Inositol Polyphosphate Phosphatase Compartmentalization Separates Inositol Phosphate Metabolism from Inositol Lipid Signaling [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Myo-inositol monophosphatase: diverse effects of lithium, carbamazepine, and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. Purification and characterization of D-myo-inositol (1,4,5)/(1,3,4,5)- polyphosphate 5-phosphatase from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity Phosphatase Activity Assay for Inositol Monophosphatase (IMPase) using D-Myo-Inositol-4-Phosphate

Abstract

This Application Note provides a rigorous protocol for assaying phosphatase activity against D-Myo-Inositol-4-phosphate (Ins(4)P) . While Ins(4)P is a member of the inositol phosphate family, it is the specific substrate for Inositol Monophosphatase (IMPase) , a magnesium-dependent enzyme critical for lithium-sensitive inositol recycling. This guide clarifies the biochemical distinction between IMPase and Inositol Polyphosphate 4-Phosphatases (which hydrolyze polyphosphates like PI(3,4)P2), ensuring the correct enzyme-substrate pairing. The protocol utilizes a colorimetric Malachite Green detection system optimized for high-throughput screening and kinetic characterization (Km, Vmax, IC50).

Introduction & Biological Context

The Inositol Recycling Pathway

The hydrolysis of D-Myo-Inositol-4-phosphate is the final step in the recycling of inositol signaling molecules. Following the breakdown of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), the resulting inositol polyphosphates are sequentially dephosphorylated. Ins(4)P is generated from the dephosphorylation of Ins(1,4)P2 or Ins(3,4)P2.

IMPase (EC 3.1.3.25) is the gatekeeper enzyme that removes the final phosphate from Ins(1)P, Ins(3)P, and Ins(4)P to regenerate free myo-inositol.[1] This step is essential for resynthesizing phosphoinositides, particularly in neurons.

Clinical Relevance: The Lithium Connection

IMPase is the primary hypothesized target of Lithium (Li+) , the gold-standard treatment for Bipolar Disorder.[2] Lithium uncompetitively inhibits IMPase, leading to the depletion of free inositol and dampening overactive signaling. Therefore, this assay is a critical tool for screening novel mood stabilizers that mimic lithium's mechanism without its toxicity.

Mechanistic Distinction (Expert Insight)

-

IMPase: Hydrolyzes monophosphates (Ins(1)P, Ins(4)P).[1][3][4][5][6] Target of this protocol.

-

INPP4A/B (Inositol Polyphosphate 4-Phosphatases): Hydrolyze the 4-position phosphate from polyphosphates (e.g., PI(3,4)P2).[4] They do not efficiently hydrolyze Ins(4)P. Researchers must ensure they are studying the correct enzyme family.

Assay Principle

The assay relies on the specific hydrolysis of the phosphoester bond at the C4 position of the inositol ring by IMPase.

-

Reaction:

-

Detection: The released inorganic phosphate (

) reacts with Ammonium Molybdate and Malachite Green under acidic conditions to form a stable green complex (Phosphomolybdate-Malachite Green). -

Quantification: Absorbance is measured at 620–640 nm .[7] The signal is directly proportional to the amount of Pi released.

Pathway Visualization

Figure 1: The Inositol recycling pathway highlighting Ins(4)P as the substrate for IMPase.

Materials & Reagents

Reagents

-

Substrate: D-Myo-Inositol-4-phosphate (Ammonium salt). Storage: -20°C.

-

Enzyme: Recombinant Human IMPase 1 (IMPA1) or Bovine Brain IMPase.

-

Assay Buffer Components:

-

Tris-HCl or HEPES (pH 7.4 – 8.0). DO NOT USE PBS (Phosphate interferes).

-

MgCl₂ (Cofactor, essential).

-

KCl (Ionic strength stabilizer).

-

BSA (Enzyme stabilizer, phosphate-free grade).

-

-

Detection Reagent: Malachite Green Phosphate Detection Kit (commercial or homemade).

-

Inhibitor Control: Lithium Chloride (LiCl).[8]

Equipment

-

96-well or 384-well clear microplates.

-

Microplate reader (Absorbance 620–640 nm).

-

Phosphate-free pipette tips and glassware (Acid-washed).

Experimental Protocol

Buffer Preparation

Prepare the 2X Assay Buffer to ensure final concentrations in the well are correct.

-

Final (1X) Concentrations:

-

50 mM Tris-HCl, pH 7.5

-

2 mM MgCl₂ (Note: IMPase is Mg-dependent; Km for Mg is ~1 mM).

-

100 mM KCl

-

0.1 mg/mL BSA

-

-

Precaution: Filter sterilize (0.22 µm) to remove particulate contaminants.

Substrate & Enzyme Prep[7]

-

Ins(4)P Stock: Reconstitute D-Myo-Inositol-4-phosphate to 10 mM in dH₂O. Aliquot and freeze.

-

Enzyme Dilution: Dilute IMPase to a working concentration (e.g., 1–10 nM) in Assay Buffer just before use. Optimization required: Perform an enzyme linearity test to select a concentration that yields linear signal over 30 mins.

Assay Workflow (96-Well Format)

| Step | Component | Volume | Notes |

| 1 | Assay Buffer | 10–20 µL | Adjust to reach final volume of 50 µL. |

| 2 | Inhibitor / Vehicle | 5 µL | Add LiCl (e.g., 0.1 – 10 mM) or Buffer. |

| 3 | Enzyme | 10 µL | Add diluted IMPase. Incubate 10 min at RT. |

| 4 | Substrate (Start) | 10 µL | Add Ins(4)P (Final conc. 10–500 µM). |

| 5 | Incubation | - | Incubate at 37°C for 20–30 min . |

| 6 | Detection Reagent | 100 µL | Add Malachite Green Reagent to stop reaction. |

| 7 | Development | - | Incubate 10–20 min at RT (shield from light). |

| 8 | Read | - | Measure Absorbance at 620 nm . |

Standard Curve (Mandatory)

Prepare a Phosphate Standard Curve (0, 2, 5, 10, 20, 40 µM KH₂PO₄) in the same Assay Buffer. This accounts for any background interference from buffer components.

Assay Logic Visualization

Figure 2: Step-by-step workflow for the Malachite Green Phosphatase Assay.[4]

Data Analysis & Validation

Kinetic Analysis (Michaelis-Menten)

To determine the affinity (

-

Run the assay with varying [Ins(4)P] (e.g., 0 to 1 mM).

-

Convert OD620 to pmol Pi using the standard curve.

-

Calculate Velocity (

, pmol/min). -

Plot

vs.-

Expected

: Typically in the low micromolar range (10–50 µM) for IMPase.

-

Inhibition Studies (IC50)

To validate Lithium sensitivity:

-

Fix [Ins(4)P] at

concentration. -

Titrate LiCl (0.1 mM to 20 mM).

-

Plot % Activity vs. log[LiCl].

-

Validation: Li+ acts as an uncompetitive inhibitor ; it binds the Enzyme-Substrate complex. High substrate concentrations do not overcome inhibition.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background (Blank) | Phosphate contamination | Use Pi-free water/glassware. Check BSA purity. |

| Low Signal | Enzyme inactive or pH off | Verify pH (7.4–8.0). Ensure MgCl₂ is present. |

| Precipitation | Malachite Green instability | Read plates within 20 mins of adding reagent. |

| No Inhibition by Li+ | Substrate depletion | Ensure <10% substrate conversion to maintain steady state. |

References

-

Atack, J. R., et al. (1995). Inositol monophosphatase: diverse effects of lithium, carbamazepine, and valproate. Neuropsychopharmacology . Retrieved from [Link]

-

Berridge, M. J., et al. (1989). Inositol phosphates and cell signalling. Nature . Retrieved from [Link]

-

Parthasarathy, L., et al. (1994). Lithium inhibits the hydrolysis of D-myo-inositol 4-phosphate by inositol monophosphatase. Biochem J . Retrieved from [Link]

Sources

- 1. Inositol monophosphatase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Characterization of the inositol monophosphatase gene family in Arabidopsis [frontiersin.org]

- 4. The inositol polyphosphate 4-phosphatase forms a complex with phosphatidylinositol 3-kinase in human platelet cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inositol-1,4-bisphosphate 1-phosphatase - Wikipedia [en.wikipedia.org]

- 6. Myo-inositol monophosphatase: diverse effects of lithium, carbamazepine, and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

- 8. Evidence that lithium alters phosphoinositide metabolism: chronic administration elevates primarily D-myo-inositol-1-phosphate in cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Involving D-Myo-Inositol-4-Phosphate

Introduction: The Significance of D-Myo-Inositol-4-Phosphate in Cellular Signaling

D-myo-inositol-4-phosphate (Ins(4)P1) is a crucial, yet often overlooked, member of the inositol phosphate (InsP) family of second messengers.[1] These small, soluble molecules are integral to the intricate network of cellular signaling that governs a vast array of physiological processes. While much of the focus in this field has historically been on inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and its role in calcium mobilization, a deeper understanding of the entire inositol phosphate cascade is revealing critical functions for other isomers, including Ins(4)P1.[1][2]

Ins(4)P1 occupies a key position in the phosphoinositide signaling pathway. It can be generated through the dephosphorylation of D-myo-inositol-1,4-diphosphate (Ins(1,4)P2) by inositol polyphosphate 1-phosphatase.[1][3] Conversely, it can be further dephosphorylated to myo-inositol by inositol monophosphatase.[1][3] This metabolic flux places Ins(4)P1 at a crossroads of inositol phosphate metabolism, suggesting its levels are tightly regulated to maintain cellular homeostasis.

Furthermore, the generation of Ins(4)P1 is linked to the phosphatidylinositol 3-kinase (PI3K) pathway, a signaling cascade with profound implications in cell proliferation, survival, and metabolism.[4][5] Specifically, the lipid second messenger phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2) is hydrolyzed by inositol polyphosphate 4-phosphatase (INPP4) to produce phosphatidylinositol 3-phosphate (PI(3)P) and, in the context of soluble inositol phosphates, contributes to the regulation of the broader inositol phosphate pool from which Ins(4)P1 is derived.[6][7] Given the central role of the PI3K pathway in numerous diseases, including cancer and metabolic disorders, the enzymes that regulate the levels of inositol phosphates like Ins(4)P1 are emerging as compelling therapeutic targets.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for the study of D-myo-inositol-4-phosphate. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Signaling Pathway of D-Myo-Inositol-4-Phosphate

The following diagram illustrates the key metabolic pathways involving D-myo-inositol-4-phosphate, highlighting its relationship with other inositol phosphates and the enzymes that govern its formation and degradation. Understanding this network is fundamental to designing experiments that accurately probe the dynamics of Ins(4)P1 in a cellular context.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. iris.unimore.it [iris.unimore.it]

- 4. pnas.org [pnas.org]

- 5. D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of inositol polyphosphate-4-phosphatase type II in oncogenesis of digestive system tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the development of inhibitors for inositol phosphate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into the development of inhibitors for inositol phosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: D-Myo-Inositol-4-Phosphate (Ins(4)P₁) as a Tool in Signal Transduction Research

Prepared by: Gemini, Senior Application Scientist

Abstract

The inositol phosphate (InsP) signaling network is a cornerstone of cellular communication, governing a vast array of physiological processes.[1][2] While research has extensively focused on key messengers like inositol 1,4,5-trisphosphate (InsP₃), the roles of many other InsP isomers remain less defined. This guide focuses on D-myo-Inositol-4-phosphate (Ins(4)P₁), a specific inositol monophosphate whose utility as a research tool is critical for dissecting the metabolic pathways that regulate more complex signals. It is essential to distinguish Ins(4)P₁, an inositol monophosphate, from the functionally distinct inositol tetrakisphosphates (e.g., Ins(1,3,4,5)P₄), which are sometimes colloquially abbreviated as IP₄. Here, we provide the biochemical context, rationale, and detailed experimental protocols for utilizing synthetic Ins(4)P₁ to characterize enzyme kinetics, identify novel interacting proteins, and serve as a crucial negative control in signaling assays.

Biochemical Context and Rationale for Use

1.1. Metabolic Positioning of Ins(4)P₁

D-myo-Inositol-4-phosphate is a metabolic intermediate within the intricate web of inositol phosphate pathways. Its primary known route of formation is through the dephosphorylation of D-myo-inositol-1,4-bisphosphate (Ins(1,4)P₂) at the 1-position, a reaction catalyzed by enzymes such as inositol polyphosphate 1-phosphatase.[3][4] Subsequently, Ins(4)P₁ can be further dephosphorylated to myo-inositol by inositol monophosphatases.[3][4] This places Ins(4)P₁ at a key juncture, downstream of the canonical phospholipase C (PLC) signaling cascade that generates Ins(1,4,5)P₃ and its metabolites.

The precise regulation of InsP metabolism is crucial for terminating signals and recycling inositol for the synthesis of phosphoinositide lipids.[5] Understanding the kinetics and regulation of the enzymes that produce and degrade Ins(4)P₁ is therefore vital to comprehending the overall dynamics of the signaling network.

Caption: Metabolic pathway showing the generation of D-myo-Inositol-4-phosphate (Ins(4)P₁).

1.2. Rationale for Ins(4)P₁ as a Research Tool

The transient nature and low intracellular concentrations of many InsP isomers make them difficult to isolate and study directly from biological sources. A stable, high-purity, synthetic source of Ins(4)P₁ is an invaluable tool for several reasons:

-

Enzyme Characterization: It serves as a direct substrate to study the kinetics (Kₘ, Vₘₐₓ) and regulation of inositol monophosphatases.

-

Analytical Standard: It is an essential standard for calibrating and validating analytical methods like High-Performance Liquid Chromatography (HPLC) used to resolve and quantify inositol phosphates from cell extracts.

-

Probing Protein Interactions: Chemically modified versions of Ins(4)P₁ (e.g., biotinylated or fluorescently tagged) can be used to identify and characterize novel binding proteins, potentially uncovering new effector functions.

-

Specificity Control: In binding or activity assays involving more complex inositols like Ins(1,4,5)P₃ or PI(3,4,5)P₃, Ins(4)P₁ serves as an excellent negative control to demonstrate the specificity of the interaction for a particular phosphorylation pattern.[6]

Applications in Signal Transduction Research

2.1. Characterizing Enzyme Kinetics

Ins(4)P₁ is a critical tool for the biochemical characterization of inositol monophosphatases. By providing a defined concentration of the substrate, researchers can accurately determine key enzymatic parameters. This is fundamental for understanding how the final step in the inositol phosphate degradation pathway is controlled, which has implications for lithium-based therapies in bipolar disorder, as lithium is a known inhibitor of inositol monophosphatases.

2.2. Identifying Novel Binding Proteins and Effectors

While Ins(4)P₁ is primarily viewed as a metabolic intermediate, the possibility of it having direct signaling roles cannot be excluded without empirical investigation. A powerful and unbiased approach to uncover potential effector functions is to identify its cellular binding partners. Using an affinity-based proteomics approach, such as a biotin pull-down assay, researchers can screen for proteins that specifically interact with Ins(4)P₁, opening new avenues of investigation.

2.3. A Specificity Control for Higher-Order Inositol Phosphates

The biological activity of inositol phosphates is dictated by the precise number and arrangement of phosphate groups on the inositol ring. For example, the binding of phospholipase C-δ1 to its lipid substrate, PtdIns(4,5)P₂, is inhibited by the product Ins(1,4,5)P₃. Studies have shown that inositol monophosphates have no significant effect in this system, highlighting the strict structural requirements for interaction.[6][7] Therefore, including Ins(4)P₁ as a control in such experiments is a mark of scientific rigor, confirming that the observed effects are not due to non-specific interactions with a phosphorylated inositol ring.

Detailed Protocols

Protocol 1: In Vitro Assay for Inositol Monophosphatase Activity using Ins(4)P₁

Objective: To quantify the enzymatic activity of an inositol monophosphatase by measuring the release of inorganic phosphate (Pᵢ) from Ins(4)P₁.

Causality and Principle: This protocol relies on the direct enzymatic conversion of Ins(4)P₁ to myo-inositol and Pᵢ. The amount of Pᵢ produced is directly proportional to the enzyme's activity. We will use a Malachite Green-based colorimetric assay, a sensitive method for detecting free orthophosphate in solution. The acidic molybdate in the reagent forms a complex with Pᵢ, which then associates with Malachite Green dye to produce a strong colorimetric signal at ~620 nm.

Caption: Workflow for the in vitro inositol monophosphatase activity assay.

Materials:

-

D-myo-Inositol-4-phosphate (ammonium or sodium salt)[3]

-

Purified inositol monophosphatase or cell lysate containing the enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

-

Phosphate Standard: 1 M KH₂PO₄ solution for standard curve

-

Malachite Green Reagent (commercial kits available or prepared in-house)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Prepare Phosphate Standards: Create a dilution series of the KH₂PO₄ standard in Assay Buffer (e.g., 0, 2, 5, 10, 20, 40 µM). These will be used to generate a standard curve.

-

Reaction Setup: In a 96-well plate, set up the reactions in triplicate. For each reaction, add:

-

50 µL of Assay Buffer.

-

10 µL of Ins(4)P₁ substrate (to a final concentration of 1 mM, or near the expected Kₘ).

-

30 µL of H₂O.

-

Control wells: Include "no enzyme" controls (add 10 µL of buffer instead of enzyme) and "no substrate" controls.

-

-

Enzyme Dilution: Dilute the enzyme preparation in ice-cold Assay Buffer to a concentration that will yield a linear reaction rate over the incubation time.

-

Initiate Reaction: Start the reaction by adding 10 µL of the diluted enzyme to each well. Mix gently by pipetting.

-

Incubation: Incubate the plate at the enzyme's optimal temperature (typically 37°C) for a predetermined time (e.g., 20 minutes). Ensure the reaction is in the linear range.

-

Termination and Detection: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This acidic reagent will denature the enzyme and initiate the colorimetric reaction.

-

Color Development: Incubate the plate at room temperature for 15 minutes to allow for full color development.

-

Measurement: Read the absorbance at 620 nm using a microplate reader.

-

Analysis: Subtract the absorbance of the "no enzyme" control from all readings. Use the phosphate standard curve to convert the absorbance values into the concentration of Pᵢ released. Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).

Protocol 2: Identification of Ins(4)P₁-Binding Proteins via Biotin Pull-Down